6-Methoxy-1H-indole-2-carbaldehyde
Overview
Description
6-Methoxy-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by a methoxy group at the 6th position and an aldehyde group at the 2nd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: 6-Methoxy-1H-indole-2-carboxylic acid.
Reduction: 6-Methoxy-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-Methoxy-1H-indole-2-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-2-carboxaldehyde: Similar structure but with a methyl group at the 1st position instead of a methoxy group at the 6th position.
1H-Indole-3-carbaldehyde: Similar structure but with an aldehyde group at the 3rd position instead of the 2nd position.
Uniqueness
6-Methoxy-1H-indole-2-carbaldehyde is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications and properties .
Properties
IUPAC Name |
6-methoxy-1H-indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-3-2-7-4-8(6-12)11-10(7)5-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQOSJVLKIANHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621112 | |
Record name | 6-Methoxy-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30464-93-8 | |
Record name | 6-Methoxy-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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